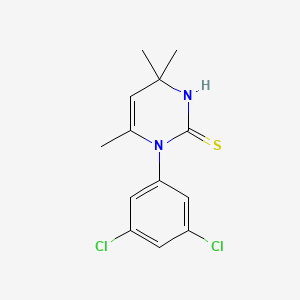
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto presenta un núcleo de ftalazina, un grupo metoxifenilo y un grupo funcional ácido carboxílico, lo que lo convierte en un tema interesante para la investigación química y farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico generalmente implica reacciones orgánicas de varios pasos.
Formación del Núcleo de Ftalazina: Esta etapa a menudo implica la ciclización de derivados de hidrazina con anhídrido ftálico en condiciones ácidas o básicas.
Introducción del Grupo Metoxifenilo: Esto se puede lograr a través de reacciones de sustitución aromática electrofílica, donde el grupo metoxilo se introduce utilizando metoxibenceno y catalizadores adecuados.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, catalizadores avanzados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de derivados fenólicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en derivados hidroxílicos.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir diversas reacciones de sustitución, como la halogenación, la nitración o la sulfonación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como halógenos (cloro, bromo), ácido nítrico y ácido sulfúrico se utilizan en condiciones controladas para lograr las sustituciones deseadas.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos fenólicos, mientras que la reducción podría producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
Química
En química, el ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de compuestos novedosos.
Biología
Biológicamente, este compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas. Sus características estructurales lo convierten en un candidato para sondear la actividad de varios objetivos biológicos.
Medicina
En medicina, las posibles propiedades terapéuticas del compuesto son de interés. Se podría investigar su actividad antiinflamatoria, antimicrobiana o anticancerígena, dada su similitud estructural con otras moléculas bioactivas.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico implica su interacción con objetivos moleculares específicos. El grupo metoxifenilo puede participar en interacciones hidrofóbicas, mientras que el grupo ácido carboxílico puede formar enlaces de hidrógeno con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(4-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico
- Ácido 3-(3-Hidroxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico
- Ácido 3-(3-Metoxifenil)-4-hidroxi-3,4-dihidroftalazina-1-carboxílico
Singularidad
En comparación con estos compuestos similares, el ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico destaca por su patrón de sustitución específico, que puede influir en su reactividad e interacción con los objetivos biológicos. La presencia del grupo metoxilo en la posición 3 del anillo fenilo puede alterar significativamente sus propiedades electrónicas e interacciones estéricas, lo que lo hace único en su clase.
Esta descripción detallada proporciona una comprensión integral del ácido 3-(3-Metoxifenil)-4-oxo-3,4-dihidroftalazina-1-carboxílico, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-4-oxophthalazine-1-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c1-22-11-6-4-5-10(9-11)18-15(19)13-8-3-2-7-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21) |
Clave InChI |
SIGWRQVDZJYOIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652306.png)

![10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11652311.png)

![3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate](/img/structure/B11652327.png)
![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11652329.png)
![butyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11652339.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11652367.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)

